molecular formula C12H14F3NO B1629288 4-(Trifluoromethylphenyl)-piperidin-4-ol CAS No. 69908-12-9

4-(Trifluoromethylphenyl)-piperidin-4-ol

Cat. No. B1629288
CAS RN: 69908-12-9
M. Wt: 245.24 g/mol
InChI Key: RFJBFMQLLHGBFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-(Trifluoromethylphenyl)-piperidin-4-ol” or similar compounds typically involves complex chemical reactions . The exact method can vary depending on the desired properties of the final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.


Chemical Reactions Analysis

The chemical reactions involving “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be complex and are likely to involve multiple steps . The exact reactions will depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethylphenyl)-piperidin-4-ol” can be determined using various analytical techniques . These properties can include things like solubility, melting point, and reactivity.

Scientific Research Applications

Selective Estrogen Receptor Modulators Development

A study focused on developing novel Selective Estrogen Receptor Modulators (SERMs) utilized compounds including piperidin-4-ols as a key component. These molecules were evaluated against breast cancer cells, although with moderate activity. The study suggests that the molecular structure of piperidin-4-ols could influence their effectiveness in receptor binding (Yadav et al., 2011).

Tautomerism in Chemical Reactions

Research exploring tautomeric switching systems found that implementing a piperidine unit in specific chemical structures can direct a shift in tautomeric equilibrium through processes like protonation/deprotonation. This implies a role for piperidin-4-ols in fine-tuning chemical reactions (Antonov et al., 2013).

Development of Antimycobacterial Agents

A significant application was discovered in the field of antimycobacterial research. Piperidin-4-ols were central to the development of novel compounds with promising anti-tuberculosis activity. This indicates the potential of piperidin-4-ols in contributing to the treatment of tuberculosis (Sun et al., 2009).

Catalysis in Chemical Synthesis

Piperidin-4-ols have been utilized as efficient ligands in chemical reactions like the Sonogashira coupling, demonstrating their utility in facilitating complex chemical syntheses (Patil & Fernandes, 2015).

Neurological Disorder Treatments

Research into the treatment of neurological disorders such as depression and ADHD has shown that molecules based on the piperidin-4-ol structure can exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, highlighting their potential in treating these conditions (Kharkar et al., 2009).

Fluorescence Probing in Biological Systems

Piperidin-4-ols have been incorporated into fluorescent probes to monitor redox cycles in living cells, indicating their role in advanced biological and chemical imaging techniques (Wang, Ni, & Shao, 2016).

Safety And Hazards

The safety and hazards associated with “4-(Trifluoromethylphenyl)-piperidin-4-ol” can depend on many factors, including how the compound is used and handled . It’s important to always follow appropriate safety procedures when working with chemical compounds.

Future Directions

The future directions for research on “4-(Trifluoromethylphenyl)-piperidin-4-ol” could include exploring new synthesis methods, investigating potential applications, and studying the compound’s properties in more detail .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11/h1-4,16-17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJBFMQLLHGBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627192
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylphenyl)-piperidin-4-ol

CAS RN

69908-12-9
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (0.40 g, 1.0 mmol) was dissolved in a 2.0 M solution of HCl in ether (5 mL). After being stirred at room temperature overnight, the solution was diluted with ether. The white solid was filtered and washed with ether to give 170 mg of pure product. MS calculated for C12H14F3NO: (M+H) 246; found 246.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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